1-(Pyridin-2-yl)but-3-en-1-ol
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Overview
Description
1-(Pyridin-2-yl)but-3-en-1-ol is an organic compound that features a pyridine ring attached to a butenol chain This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the reactivity of an allylic alcohol
Mechanism of Action
Mode of Action
It is known that pyridin-2-yl compounds can react as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
Biochemical Pathways
It is known that pyridin-2-yl compounds can be involved in various reactions, including the formation of hetaryl isocyanates .
Result of Action
It is known that pyridin-2-yl compounds can exhibit various biological activities, which may suggest potential effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with but-3-en-1-ol in the presence of a base such as sodium hydride. This reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the butenol chain can be reduced to form the saturated alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst are used.
Major Products:
Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: 1-(Pyridin-2-yl)butan-1-ol.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
1-(Pyridin-2-yl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1-(Pyridin-3-yl)but-3-en-1-ol
- 1-(Pyridin-4-yl)but-3-en-1-ol
- 1-(Pyridin-2-yl)prop-2-en-1-ol
Uniqueness: 1-(Pyridin-2-yl)but-3-en-1-ol is unique due to the position of the pyridine ring and the length of the butenol chain. This structure provides distinct reactivity and binding properties compared to its analogs. The position of the nitrogen in the pyridine ring can significantly influence the compound’s electronic properties and reactivity .
Properties
IUPAC Name |
1-pyridin-2-ylbut-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h2-4,6-7,9,11H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITJKEXGKDUPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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